5-Cyano-4,5-dihydro-1,2-oxazole-3-carboxamide

Description

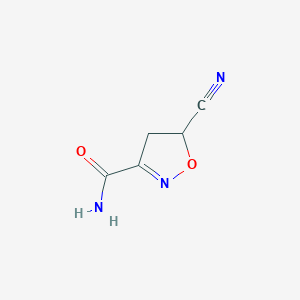

Structure

3D Structure

Properties

IUPAC Name |

5-cyano-4,5-dihydro-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O2/c6-2-3-1-4(5(7)9)8-10-3/h3H,1H2,(H2,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTSRKLQAXDCKQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(ON=C1C(=O)N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyano-4,5-dihydro-1,2-oxazole-3-carboxamide typically involves the reaction of cyanoacetamide with hydroxylamine under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the oxazole ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

5-Cyano-4,5-dihydro-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form oxazole derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the oxazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole-3-carboxylic acid, while reduction can produce 4,5-dihydro-1,2-oxazole-3-carboxamide .

Scientific Research Applications

Structural Overview

The compound features a five-membered oxazole ring with a cyano group and a carboxamide functional group. Its molecular formula is , and it has a molecular weight of 139.11 g/mol. The presence of the cyano group enhances its electrophilicity, making it suitable for various chemical reactions and biological interactions .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have demonstrated that derivatives of this compound can inhibit the proliferation of various cancer cell lines, including non-small cell lung cancer and breast cancer .

Case Study:

A derivative of this compound showed promising growth inhibition (GI50 values) against non-small cell lung cancer (HOP-92) at 4.56 µM and breast cancer (MDA-MB-468) at 21.0 µM, indicating its potential as a therapeutic agent in oncology .

Immunosuppressive Effects

The compound has also been investigated for its immunosuppressive properties. In vitro studies demonstrated that certain derivatives could inhibit the proliferation of peripheral blood mononuclear cells (PBMCs), suggesting potential applications in autoimmune diseases or organ transplantation .

Building Block for Other Compounds

This compound serves as a versatile building block in organic synthesis. It can be utilized in the synthesis of various nitrogen-containing heterocycles and pharmaceuticals, including derivatives with enhanced biological activity.

Synthesis Pathway:

The synthesis typically involves multiple steps requiring specific reaction conditions (temperature, solvents) to optimize yield and purity. Analytical methods such as nuclear magnetic resonance spectroscopy are employed to confirm the structure of synthesized compounds.

Chemical Reactivity and Mechanisms

The compound's ability to participate in nucleophilic attack mechanisms is significant for its reactivity in synthetic applications. The cyano group enhances electrophilicity, facilitating interactions with biological targets such as enzymes or receptors.

Table: Reactivity Overview

| Reaction Type | Description | Example Application |

|---|---|---|

| Nucleophilic Attack | Involves interaction with nucleophiles | Synthesis of complex heterocycles |

| Electrophilic Addition | Reacts with nucleophiles under specific conditions | Drug design and development |

Computational Studies

Computational chemistry methods can predict the reactivity and interaction of this compound with biological targets. Molecular docking studies have been employed to evaluate binding affinities to specific targets, which is crucial for drug discovery processes.

Mechanism of Action

The mechanism of action of 5-Cyano-4,5-dihydro-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

4-Amino-1,2-oxazole-3-carboxamide Derivatives

- Example: 5-Acetyl-4-amino-1,2-oxazole-3-carboxamide (C₈H₁₁N₅O₃) Key Differences: The acetyl group at position 5 replaces the cyano group, reducing electron-withdrawing effects. Synthesis: Prepared via Thorpe reaction, similar to Gewald methodologies . Applications: Intermediate for triazepine derivatives with anticancer activity .

Pyrazole-Carboxamide Analogues

- Example: 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1-phenyl-1H-pyrazole-4-carboxamide Key Differences: Replaces the dihydroisoxazole core with a pyrazole ring. The chlorine atom and phenyl groups enhance lipophilicity and steric bulk. Data: Yield (68%), melting point (133–135°C), and spectroscopic validation (¹H-NMR, MS) suggest robust stability .

Dihydroisoxazole Derivatives with Varied Substituents

- Example: N,5-Diphenyl-4,5-dihydro-1,2-oxazole-3-carboxamide Key Differences: Phenyl groups at positions 5 and N enhance aromatic interactions but reduce solubility compared to the cyano-substituted analogue. Synthesis: Likely involves cyclocondensation of nitrile oxides with enamines .

Ethyl 5-Cyano-4,5-dihydro-1,2-oxazole-3-carboxylate

- Key Differences : The ester group (-COOEt) replaces the carboxamide, increasing lipophilicity and altering metabolic stability.

- Properties : Molecular weight 168.15; used as a precursor for carboxamide derivatives via hydrolysis .

Physicochemical and Pharmacokinetic Properties

Biological Activity

5-Cyano-4,5-dihydro-1,2-oxazole-3-carboxamide (CAS Number: 1119442-06-6) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed exploration of its biological activity based on current research findings.

Chemical Structure and Properties

This compound has the following chemical properties:

- Molecular Formula : CHNO

- Molecular Weight : 139.114 g/mol

- Structure : The compound features a cyano group and a carboxamide functional group, which are critical for its biological activity.

The biological activity of 5-cyano derivatives often involves interactions with various molecular targets, including enzymes and receptors. The oxazole ring can participate in hydrogen bonding and π-stacking interactions, which may enhance binding affinity to target proteins.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 5-cyano-4,5-dihydro-1,2-oxazole derivatives. For instance:

- In vitro studies indicated that derivatives exhibit cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer), Caco-2 (colon cancer), and others. The IC values for these compounds were found to be significantly lower than those of standard chemotherapeutic agents .

Antimicrobial Properties

Research has shown that compounds similar to 5-cyano-4,5-dihydro-1,2-oxazole possess antimicrobial properties:

- Bacterial Inhibition : Studies demonstrated that these compounds exhibit inhibitory effects against various bacterial strains, suggesting potential applications as antibacterial agents .

Anti-inflammatory Effects

The anti-inflammatory potential of 5-cyano derivatives has also been explored:

- COX Inhibition : Some studies reported that these compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. Specific derivatives showed selectivity towards COX-2 with significant inhibition percentages compared to reference drugs like celecoxib .

Case Study 1: Anticancer Evaluation

A study evaluated the cytotoxic effects of 5-cyano derivatives on various cancer cell lines. The results indicated:

| Cell Line | IC Value (µM) |

|---|---|

| HeLa | 12.3 |

| Caco-2 | 15.6 |

| MCF7 (breast) | 20.1 |

These findings suggest that the compound exhibits promising anticancer activity, warranting further investigation into its mechanism and potential clinical applications .

Case Study 2: Antimicrobial Activity

An investigation into the antimicrobial properties revealed:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

These results indicate that the compound has effective antibacterial properties against both Gram-positive and Gram-negative bacteria .

Q & A

Basic: What synthetic strategies are recommended for 5-Cyano-4,2-oxazole-3-carboxamide derivatives, and how can reaction conditions be optimized?

Answer:

The synthesis of oxazole-carboxamide derivatives typically involves coupling reactions or cyclization strategies. For example, carbodiimide-mediated coupling (e.g., EDCI/HOBt) in DMF is effective for forming amide bonds, as demonstrated in the synthesis of structurally related pyrazole-carboxamides . Key optimization parameters include:

- Solvent choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates for cyclization steps .

- Catalyst systems : Triethylamine or DMAP can improve yields in coupling reactions by neutralizing acidic byproducts .

- Temperature control : Reflux conditions (e.g., 80–100°C) are often necessary for cyclization, while room temperature suffices for amide bond formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.